molecular formula C9H8FN3 B13185667 6-Fluoroquinoline-3,4-diamine

6-Fluoroquinoline-3,4-diamine

Katalognummer: B13185667
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: WHMDPEGCPIEIEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3,4-quinolinediamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-quinolinediamine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 4-fluoroaniline can be used as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production methods for 6-fluoro-3,4-quinolinediamine often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity. The process typically involves multiple steps, including the preparation of intermediates and their subsequent conversion to the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3,4-quinolinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3,4-quinolinediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the production of materials such as liquid crystals and dyes

Wirkmechanismus

The mechanism of action of 6-fluoro-3,4-quinolinediamine involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine atom enhances its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

6-Fluoro-3,4-quinolinediamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C9H8FN3

Molekulargewicht

177.18 g/mol

IUPAC-Name

6-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H8FN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13)

InChI-Schlüssel

WHMDPEGCPIEIEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.